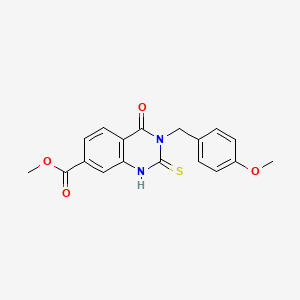
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystallographic Studies
The synthesis of related compounds to Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate demonstrates the ongoing research interest in developing novel methods for the synthesis of complex heterocyclic compounds. For example, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. This process involved the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, showcasing the compound's synthetic versatility and potential for further functionalization (Kovalenko et al., 2019).
Cyclization and Heterocyclic Compound Formation
Cyclization reactions are fundamental in the synthesis of quinazoline derivatives, as illustrated by Proctor, Ross, and Tapia (1972), who explored the cyclization of amino-acid derivatives to tetrahydroquinolin-4-ones. Such reactions underline the structural diversity achievable through cyclization, contributing to the development of new chemical entities with potential biological activities (Proctor, Ross, & Tapia, 1972).
Biological Activity and Molecular Docking Studies
The exploration of biological activities and interaction mechanisms of quinazoline derivatives represents a significant area of research. Kovalenko et al. (2020) conducted molecular docking simulations to identify potential Hepatitis B Virus (HBV) replication inhibitors. Their work demonstrated that specific quinazoline derivatives exhibit high inhibition of HBV replication, indicating the potential therapeutic applications of these compounds (Kovalenko et al., 2020).
Antimicrobial Activity
Investigations into the antimicrobial properties of quinazoline derivatives have shown significant activity against various microorganisms. Osarumwense (2022) synthesized compounds with potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. This highlights the quinazoline scaffold's utility in developing new antimicrobial agents (Osarumwense, 2022).
Propriétés
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-6-3-11(4-7-13)10-20-16(21)14-8-5-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOTPJIUGLJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)
![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)
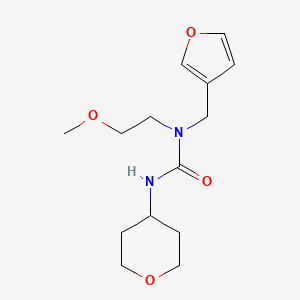
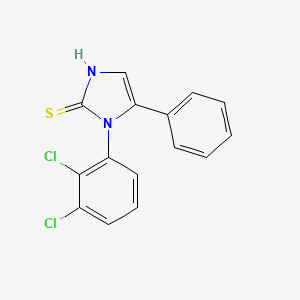
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2686407.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
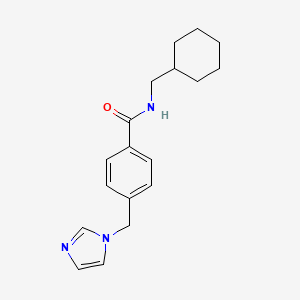
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)
![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)
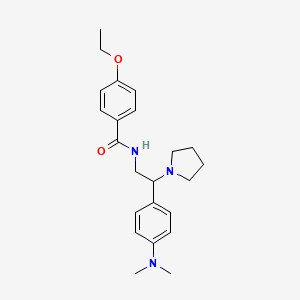
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686416.png)
